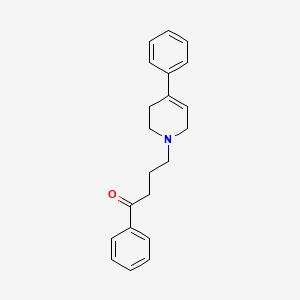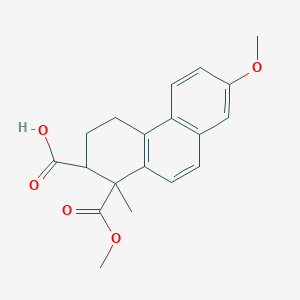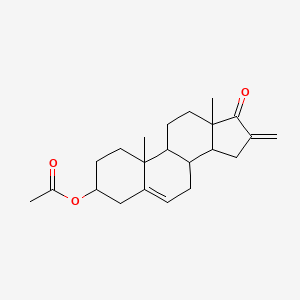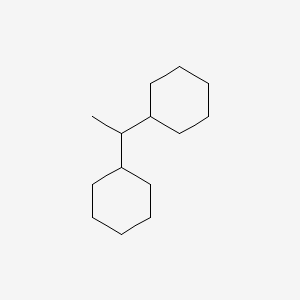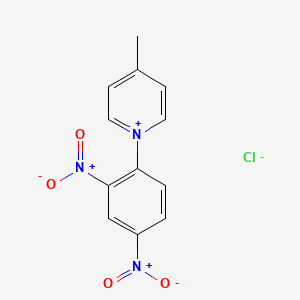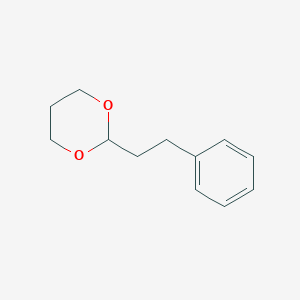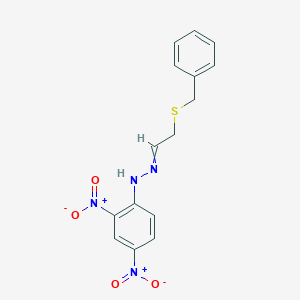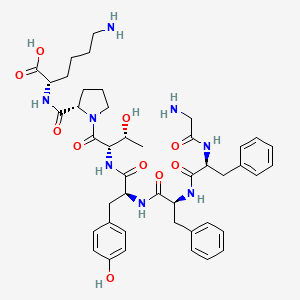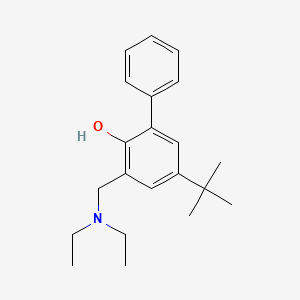
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is an organic compound that features a tert-butyl group, a diethylaminomethyl group, and a phenyl group attached to a phenol ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol typically involves multi-step organic reactions. One common method is the alkylation of phenol derivatives with tert-butyl groups, followed by the introduction of the diethylaminomethyl group through Mannich reaction conditions. The phenyl group can be introduced via Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as Lewis acids and bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial methods also focus on minimizing by-products and ensuring the safety and efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol involves its interaction with molecular targets such as enzymes and receptors. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the diethylaminomethyl group can interact with biological membranes and proteins. These interactions can modulate various biochemical pathways and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Tert-butyl-2-(diethylaminomethyl)phenol
- 4-Tert-butyl-2-(methylaminomethyl)phenol
- 4-Tert-butyl-2-(dimethylaminomethyl)phenol
Uniqueness
4-Tert-butyl-2-(diethylaminomethyl)-6-phenylphenol is unique due to the presence of both the diethylaminomethyl and phenyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
5414-53-9 |
|---|---|
Molekularformel |
C21H29NO |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
4-tert-butyl-2-(diethylaminomethyl)-6-phenylphenol |
InChI |
InChI=1S/C21H29NO/c1-6-22(7-2)15-17-13-18(21(3,4)5)14-19(20(17)23)16-11-9-8-10-12-16/h8-14,23H,6-7,15H2,1-5H3 |
InChI-Schlüssel |
XAPKJTOWVOTWGP-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CC1=C(C(=CC(=C1)C(C)(C)C)C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,4-Dioxaspiro[4.5]decane-6-acetic acid](/img/structure/B14740514.png)

![3-{2,2-Dimethyl-3-[(prop-2-en-1-yl)oxy]propoxy}prop-1-ene](/img/structure/B14740523.png)
